molecular formula C12H15Cl2NO B7779421 2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride

2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride

Cat. No.: B7779421
M. Wt: 260.16 g/mol
InChI Key: KLSWNQBKBGWZNL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-4-piperidin-1-ylbenzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14;/h4-5,8-9H,1-3,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSWNQBKBGWZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The core structure of the compound is typically assembled via nucleophilic aromatic substitution between a halogenated benzaldehyde precursor and piperidine. For example, 2-chloro-4-fluorobenzaldehyde reacts with piperidine in dimethyl sulfoxide (DMSO) at 120–130°C for 12–24 hours, yielding 2-chloro-4-(piperidin-1-yl)benzaldehyde. The reaction is accelerated by potassium carbonate or triethylamine , which deprotonate the piperidine, enhancing its nucleophilicity.

Table 1: Optimization of NAS Conditions

SolventBaseTemperature (°C)Time (h)Yield (%)
DMSOK₂CO₃1202478
TolueneEt₃N1101865
DMFNaHCO₃1301282

Cyclization and Salt Formation

Following NAS, the aldehyde intermediate is converted to its hydrochloride salt. Patent WO2009057133A2 describes a method where the free base is dissolved in dichloromethane and treated with HCl gas or hydrobromic acid under controlled conditions. For instance, purging HCl gas into a solution of 2-chloro-4-(piperidin-1-yl)benzaldehyde in diisopropyl ether at 0–5°C precipitates the hydrochloride salt with >95% purity.

Reaction Optimization and Catalytic Systems

Solvent Selection

Aprotic polar solvents such as DMSO, DMF, and N-methyl-2-pyrrolidone (NMP) are preferred for NAS due to their high dielectric constants, which stabilize ionic intermediates. For example, DMF enables reactions at 130°C with reduced side-product formation compared to toluene.

Acid Hydrolysis for Salt Formation

Hydrolysis with aqueous hydrobromic acid (48%) at 80–85°C for 24 hours effectively cleaves protecting groups (e.g., acetamide) while protonating the piperidine nitrogen. This step is critical for avoiding racemization in chiral intermediates.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from diisopropyl ether or ethyl acetate . Patent WO2009057133A2 reports a yield of 60.0 g (60%) after refluxing the crude product in diisopropyl ether and cooling to 25–30°C.

Analytical Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 9.82 (s, 1H, CHO), 7.45–7.40 (m, 3H, Ar-H), 3.60–3.55 (m, 4H, piperidine-H), 1.70–1.65 (m, 6H, piperidine-H).

  • HPLC : Purity >99% (C18 column, 0.1% TFA in acetonitrile/water).

Industrial-Scale Production Considerations

Solvent Recovery

The use of toluene or xylene allows for efficient solvent recovery via distillation, reducing costs. For instance, distilling toluene under vacuum removes >95% of the solvent, which is reused in subsequent batches.

Byproduct Management

Amino byproducts (e.g., benzylamine) generated during hydrolysis are recovered via liquid-liquid extraction with dichloromethane and recycled, improving atom economy.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. Common oxidizing agents include:

ReagentConditionsProductYieldSource
KMnO₄Acidic aqueous solution2-Chloro-4-(piperidin-1-yl)benzoic acid75–85%
CrO₃/H₂SO₄Room temperatureSame as above60–70%

Mechanistic studies suggest the aldehyde is first protonated, followed by nucleophilic attack by water and subsequent elimination of CO₂ in acidic media.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

ReagentConditionsProductYieldSource
NaBH₄Ethanol, 0–5°C2-Chloro-4-(piperidin-1-yl)benzyl alcohol90–95%
LiAlH₄Dry THF, refluxSame as above80–85%

The piperidine ring remains intact during reduction, as confirmed by NMR spectroscopy .

Nucleophilic Substitution

The chloro substituent participates in nucleophilic aromatic substitution (SNAr) with amines or thiols:

NucleophileConditionsProductYieldSource
PiperazineDMF, 80°C, 12 hr4-(Piperazin-1-yl) derivative65%
Sodium thiophenoxideDMSO, 120°C, 6 hr2-Phenoxy-4-(piperidin-1-yl)benzaldehyde55%

Kinetic studies indicate electron-donating effects from the piperidine ring activate the para position for substitution .

Condensation Reactions

The aldehyde reacts with nitrogen nucleophiles to form hydrazones or imines:

ReagentConditionsProductApplicationSource
Hydrazine hydrateEthanol, refluxHydrazone derivativeAnticancer lead
EthylenediamineCH₂Cl₂, RTBis-Schiff base complexCatalyst ligand

Hydrazones derived from this compound show dose-dependent cytotoxicity against PC3 prostate cancer cells (IC₅₀ = 50 μM) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables aryl functionalization:

Boronic AcidCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃2-Chloro-4-(piperidin-1-yl)biphenylcarbaldehyde70%

This reactivity is leveraged in synthesizing extended π-conjugated systems for materials science .

Piperidine Ring Modifications

The piperidine moiety undergoes alkylation or acylation:

ReagentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMFN-Methylpiperidinium derivative85%
Acetyl chlorideEt₃N, CH₂Cl₂N-Acetylpiperidine derivative90%

N-Alkylation enhances lipid solubility, improving blood-brain barrier penetration in drug candidates .

Complexation with Metal Ions

The aldehyde and piperidine groups coordinate transition metals:

Metal SaltConditionsComplex StructureApplicationSource
Cu(NO₃)₂Methanol, RTSquare-planar Cu(II) complexAntimicrobial agent

X-ray crystallography confirms a distorted square-planar geometry around the Cu(II) center .

Key Mechanistic Insights

  • Electronic Effects : The piperidine ring donates electron density via resonance, activating the benzene ring for electrophilic substitution at the para position .

  • Steric Hindrance : Bulky substituents on the piperidine nitrogen reduce reaction rates in SNAr by ~30% .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution reactions by stabilizing charged intermediates .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride typically involves the reaction of piperidine with chlorinated benzaldehyde derivatives. The compound's structure allows it to interact with various biological targets, acting as an inhibitor or activator depending on the specific context of its use. Its reactivity is primarily attributed to the presence of the piperidine ring and the chloro group, which influence its biological properties and interactions with enzymes and receptors.

Medicinal Chemistry

  • Drug Development : This compound serves as a precursor in the synthesis of various pharmaceuticals targeting specific biological pathways. Notably, it has potential applications in developing anti-inflammatory agents and antibacterial compounds.
  • Neurological Research : It is utilized in synthesizing NR2B selective NMDA receptor antagonists, which are being investigated for their therapeutic potential in neurological disorders.

Biological Studies

  • Proteomics Research : The compound is employed in proteomics for analyzing protein structures and interactions, potentially aiding in understanding protein functions and disease mechanisms.
  • Antioxidant and Antimicrobial Activities : Research indicates that derivatives of this compound exhibit significant antioxidant and antimicrobial properties, making them candidates for further biological evaluation .

Organic Synthesis

  • Intermediate for Piperidine Derivatives : It is used as an intermediate in synthesizing various piperidine derivatives, which are known for their diverse biological activities.
  • Synthesis of Growth Inhibitors : The compound can be incorporated into α-aminophosphonates to create growth inhibitors against cancer cell lines, contributing to cancer research and treatment development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of piperidine derivatives synthesized from this compound. The results demonstrated varying degrees of inhibitory activity against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibacterial agents .

Case Study 2: Antioxidant Properties

Research into the antioxidant properties of derivatives from this compound showed promising results in scavenging free radicals. These findings suggest its potential use in formulating antioxidant therapies for various diseases linked to oxidative stress .

Summary Table of Applications

Application AreaSpecific Use CasesPotential Outcomes
Medicinal ChemistryDrug synthesis (anti-inflammatory agents)Development of new therapeutic drugs
Biological StudiesProteomics analysisInsights into protein functions
Organic SynthesisIntermediate for piperidine derivativesCreation of biologically active compounds
Antimicrobial ResearchTesting against bacterial pathogensNew antibacterial agents
Antioxidant ResearchEvaluation of free radical scavengingFormulation of antioxidant therapies

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets involved vary based on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride
  • CAS Number : 735342-67-3 (hydrochloride salt); 886501-12-8 (free base) .
  • Molecular Formula: C₁₂H₁₄ClNO·HCl (hydrochloride salt).
  • Molecular Weight : ~260.16 g/mol (calculated from free base: 223.70 g/mol + HCl) .
  • Key Functional Groups : Benzaldehyde core, chloro substituent (C-2), piperidine ring (C-4) .

Applications :
Primarily used as a synthetic intermediate in pharmaceuticals, particularly in the development of kinase inhibitors and receptor modulators due to its electron-rich piperidine moiety and reactive aldehyde group .

Comparison with Structural Analogs

The compound is compared to three structurally related derivatives (Table 1), focusing on molecular features, physicochemical properties, and applications.

Table 1: Key Comparative Data

Compound Name Molecular Weight (g/mol) Functional Groups Solubility Stability Applications
2-Chloro-4-(piperidin-1-yl)benzaldehyde HCl ~260.16 Aldehyde, chloro, piperidine Moderate (PBS) High (hydrochloride salt) Pharmaceutical intermediates
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde ~206.45 (est.) Aldehyde, chloro, pyrazole Low (organic solvents) Moderate Agrochemical research
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile HCl 237.90 Nitrile, chloro, pyrazole, HCl Low (DMSO) Moderate Kinase inhibitor precursors
1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile 232.70 (CAS 84959-65-9) Nitrile, chloro, cyclohexanone Insoluble Low Discontinued (no active use)

Structural and Functional Group Analysis

Piperidine vs. Pyrazole Substitution :

  • The piperidine group in the target compound enhances basicity and hydrogen-bonding capacity compared to pyrazole-containing analogs (e.g., 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde). This difference impacts receptor-binding affinity in drug design .
  • Pyrazole analogs (e.g., 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile HCl) exhibit planar aromatic systems, favoring π-π stacking interactions but reduced solubility in aqueous media .

Aldehyde vs. Nitrile Reactivity :

  • The aldehyde group in the target compound enables Schiff base formation, useful in conjugation chemistry. In contrast, nitrile-containing analogs (e.g., 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile) are less reactive and often require harsh conditions for further functionalization .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves water solubility compared to neutral pyrazole or nitrile derivatives, which are typically soluble only in organic solvents like DMSO .
  • Stability: The hydrochloride salt enhances stability during storage and synthesis, whereas analogs like 1-(2-Chlorophenyl)-4-oxocyclohexane-1-carbonitrile are prone to hydrolysis due to the labile cyclohexanone group .

Industrial and Research Relevance

  • Pharmaceutical Utility : The piperidine-aldehyde scaffold is favored in drug discovery for its versatility in forming imine linkages, critical in prodrug development .
  • Discontinued Analogs : Compounds like 4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 65618-88-4) were discontinued due to poor bioavailability, highlighting the superiority of the target compound’s piperidine-aldehyde framework .

Biological Activity

2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a chlorobenzaldehyde moiety linked to a piperidine ring. This unique arrangement contributes to its biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It can function as an inhibitor or activator of certain enzymes or receptors, influencing various biological pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes, which can be crucial for therapeutic applications in diseases such as cancer and diabetes .
  • Receptor Modulation : Its interaction with neurotransmitter receptors may contribute to potential applications in neuropharmacology.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, including prostate and breast cancer cells. The compound's effectiveness was evaluated at different concentrations, revealing a dose-dependent response .

Cell LineIC50 (µM)Observations
PC350Significant cytotoxicity
MCF-775Moderate cytotoxicity
HCT-11660Dose-dependent reduction

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties . Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli125
Pseudomonas aeruginosa150

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 2-Chloro-4-(morpholin-4-yl)benzaldehyde and 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde, distinct differences in biological activity and potency are observed. These variations can be attributed to the differing electronic and steric properties of the substituents on the benzaldehyde core.

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
2-Chloro-4-(morpholin-4-yl)benzaldehydeModerateHigh
2-Chloro-4-(pyrrolidin-1-yl)benzaldehydeLowModerate

Case Studies and Research Findings

A notable study explored the use of this compound in combination therapies for prostate cancer. The results indicated enhanced efficacy when used alongside conventional chemotherapeutics like docetaxel, suggesting that it may serve as a promising adjunct therapy .

Additionally, research focusing on structure–activity relationships (SAR) has revealed that modifications to the piperidine moiety can significantly alter the biological activity of related compounds, underscoring the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Nucleophilic substitution : React 4-fluoro- or 4-nitrobenzaldehyde derivatives with piperidine under basic conditions to introduce the piperidinyl group.

Chlorination : Use chlorinating agents (e.g., SOCl₂ or Cl₂ gas) to substitute the remaining halogen or activate the aromatic ring for electrophilic substitution.

Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride form.

  • Purity Assurance : Purification via column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures. Characterization by NMR (¹H/¹³C), FT-IR (to confirm aldehyde and hydrochloride groups), and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • Primary Techniques :
  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and piperidinyl protons (δ 1.5–3.0 ppm).
  • ¹³C NMR : Confirm carbonyl (δ ~190–200 ppm) and aromatic carbons.
  • FT-IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and N–H stretches from piperidinyl-HCl (~2500–2800 cm⁻¹).
  • Contradiction Resolution : If NMR signals overlap (e.g., piperidinyl vs. aliphatic impurities), use 2D NMR (COSY, HSQC) or compare with computational predictions (DFT-based chemical shift modeling) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures. Store at –20°C in amber vials to prevent aldehyde oxidation.
  • Hygroscopicity : Monitor via dynamic vapor sorption (DVS); use desiccants (silica gel) in storage containers.
  • pH Sensitivity : Test solubility and stability in buffered solutions (pH 1–12) via HPLC tracking over 24–72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproduct formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 3² factorial design to optimize piperidine substitution efficiency.
  • Catalyst Screening : Evaluate palladium or copper catalysts (e.g., Pd/C, CuI) for halogen exchange steps, monitoring yields via GC-MS.
  • Byproduct Mitigation : Employ inline FT-IR or Raman spectroscopy for real-time reaction monitoring. Quench intermediates selectively (e.g., using scavenger resins) .

Q. What computational strategies can elucidate the reaction mechanism of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model transition states for key steps (e.g., nucleophilic substitution or chloride displacement) using Gaussian or ORCA software.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF).
  • Docking Studies : If the compound is a pharmaceutical intermediate, dock into target enzyme active sites (e.g., kinases) using AutoDock Vina .

Q. How can contradictory spectral or crystallographic data be reconciled in structural validation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve ambiguities in bond lengths/angles (e.g., aldehyde vs. ketone tautomerism).
  • Synchrotron XRD : For low-quality crystals, use high-flux sources to improve resolution.
  • Combined Spectroscopy : Cross-validate NMR/IR with XPS (X-ray photoelectron spectroscopy) for elemental composition .

Q. What strategies are effective in studying the compound’s role in multi-step synthetic pathways (e.g., as an intermediate in drug discovery)?

  • Methodological Answer :

  • Traceless Tagging : Introduce isotopic labels (¹³C at the aldehyde position) to track incorporation into downstream products via LC-MS.
  • Kinetic Profiling : Use stopped-flow techniques to measure reaction rates in cascade processes (e.g., aldol condensations).
  • In Situ Monitoring : Apply ReactIR to detect transient intermediates during cross-coupling reactions .

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